molecular formula C8H6ClNO2 B1596965 3-Chloro-4-hydroxy-5-methoxybenzonitrile CAS No. 5485-88-1

3-Chloro-4-hydroxy-5-methoxybenzonitrile

Cat. No. B1596965
CAS RN: 5485-88-1
M. Wt: 183.59 g/mol
InChI Key: GQXBIXKRMCRSCG-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxybenzonitrile is a chemical compound with the empirical formula C8H6ClNO2 . It has a molecular weight of 183.59 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-hydroxy-5-methoxybenzonitrile is 1S/C8H6ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 . This indicates the presence of a chlorine atom (Cl), a hydroxy group (OH), and a methoxy group (OCH3) on the benzene ring, along with a nitrile group (CN).


Physical And Chemical Properties Analysis

3-Chloro-4-hydroxy-5-methoxybenzonitrile is a solid at room temperature . It has a molecular weight of 183.59 .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

As for future directions, while specific information is not available for 3-Chloro-4-hydroxy-5-methoxybenzonitrile, similar compounds have been used in the synthesis of new organic pigments . This suggests potential applications in the development of new materials and technologies.

properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXBIXKRMCRSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361108
Record name 3-chloro-4-hydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxy-5-methoxybenzonitrile

CAS RN

5485-88-1
Record name 3-chloro-4-hydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared from commercially available 3-chloro-4-hydroxy-5-methoxy-benzaldehyde in analogy to literature procedures (see 3-ethyl-4-hydroxy-5-methyl-benzonitrile). LC-MS: tR=0.82 min; 1H NMR (CDCl3): δ3.98 (s, 3H), 6.36 (s, 1H), 7.04 (s, 1H), 7.34 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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